![molecular formula C11H23NO3 B3082385 Tert-butyl 5-hydroxy-2-methylpentan-2-ylcarbamate CAS No. 1123693-87-7](/img/structure/B3082385.png)
Tert-butyl 5-hydroxy-2-methylpentan-2-ylcarbamate
Overview
Description
Tert-butyl 5-hydroxy-2-methylpentan-2-ylcarbamate is a chemical compound with the empirical formula C12H25NO3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(CCCO)(C)CNC(OC(C)(C)C)=O
. The InChI representation is 1S/C12H25NO3/c1-11(2,3)16-10(15)13-9-12(4,5)7-6-8-14/h14H,6-9H2,1-5H3,(H,13,15)
. Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 231.33 .Scientific Research Applications
Biodegradation and Environmental Fate
Biodegradation of Related Ethers : Studies on ethyl tert-butyl ether (ETBE) biodegradation reveal that certain microorganisms can aerobically degrade ETBE, utilizing it as a carbon and energy source or via cometabolism with alkanes. Key enzymes like cytochrome P450 monooxygenase and alkane hydroxylases facilitate the transformation of ETBE, highlighting potential bioremediation applications for related compounds (Thornton et al., 2020).
Decomposition in Cold Plasma Reactors : The decomposition of methyl tert-butyl ether (MTBE), a structurally similar compound, by adding hydrogen in a cold plasma reactor, demonstrates an innovative method for converting MTBE into less harmful substances. This process underscores the potential for applying plasma technology to the degradation of complex organic compounds in environmental remediation efforts (Hsieh et al., 2011).
Synthetic Applications and Antioxidant Properties
- Synthetic Phenolic Antioxidants : Research on synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), discusses their widespread use in industrial and consumer products. These studies highlight the importance of understanding the environmental occurrence, human exposure, and toxicity of SPAs, informing future research directions for the development of SPAs with reduced environmental impact (Liu & Mabury, 2020).
Terpenoids and Related Compounds
- Anti-Cancer Properties of Terpenoids : Terpenoids, a large class of natural products, have been studied for their anti-cancer properties. Research categorizes terpenoids into monoterpenoids, sesquiterpenoids, diterpenoids, triterpenoids, and tetraterpenoids, discussing their diverse mechanisms in inhibiting cancer cell proliferation and metastasis. This body of work suggests potential therapeutic applications for terpenoids in cancer treatment, offering a context for exploring the biological activities of similar compounds (Huang et al., 2012).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(5-hydroxy-2-methylpentan-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-10(2,3)15-9(14)12-11(4,5)7-6-8-13/h13H,6-8H2,1-5H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIBBZJMKUQDSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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